![molecular formula C10H11N B1337118 4,6-dimethyl-1H-indole CAS No. 75948-77-5](/img/structure/B1337118.png)
4,6-dimethyl-1H-indole
Overview
Description
4,6-Dimethyl-1H-indole is an organic compound with the molecular weight of 145.2 . It is an oil in physical form .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-1H-indole is represented by the InChI code: 1S/C10H11N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6,11H,1-2H3 . The molecular formula is C10H11N .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Physical And Chemical Properties Analysis
4,6-Dimethyl-1H-indole has a boiling point of 90-95 C at 0.4 mmHg . It is stored at a temperature of 4°C .
Scientific Research Applications
Biotechnological Production
“4,6-dimethyl-1H-indole” has significant potential in biotechnological applications. It can be produced via microbial cell factories, which convert glucose or tryptophan into indole and its derivatives through fermentation processes . These derivatives have applications in flavor and fragrance industries, particularly in food and perfumery.
Pharmaceutical Synthesis
In pharmaceutical chemistry, indole structures are considered “privileged” due to their high-affinity binding to many receptors . “4,6-dimethyl-1H-indole” can be used to synthesize various biologically active compounds, including those with antitumor, antibacterial, antiviral, and antifungal properties .
Organic Compound Synthesis
The versatility of indoles makes them a common scaffold in the synthesis of organic compounds. “4,6-dimethyl-1H-indole” can be utilized in multicomponent reactions to create new heterocyclic compounds with significant chemical and biomedical relevance .
Biological Activity
Indole derivatives, including “4,6-dimethyl-1H-indole,” exhibit a range of biological activities. They are researched for their potential in treating various disorders, including cancer, microbial infections, and other human body ailments .
Antioxidant Properties
The antioxidant properties of indole derivatives are of great interest. “4,6-dimethyl-1H-indole” may contribute to the development of antioxidants that can protect the body from oxidative stress and related diseases .
Anti-inflammatory and Anticancer Research
“4,6-dimethyl-1H-indole” derivatives have shown promise in anti-inflammatory and anticancer research. Their ability to modulate biological pathways makes them candidates for developing new therapeutic agents .
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are often considered as a “privileged scaffold” within the drug discovery arena . Therefore, there are many potential future directions for research involving 4,6-dimethyl-1H-indole.
properties
IUPAC Name |
4,6-dimethyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQJZHJZJSFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431428 | |
Record name | 4,6-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-1H-indole | |
CAS RN |
75948-77-5 | |
Record name | 4,6-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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